8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C16H11Cl2NOS and its molecular weight is 336.2 g/mol. The purity is usually 95%.
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Biological Activity
8-Chloro-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C15H12ClN2OS and a molecular weight of approximately 336.78 g/mol. Its structure includes a quinoline core substituted with a chloro group and an ethyl-thiophenyl moiety, contributing to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C15H12ClN2OS |
Molecular Weight | 336.78 g/mol |
Key Functional Groups | Chloro, Carbonyl, Thienyl |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent .
- Algicidal Properties : It demonstrates effectiveness against specific algae species such as Selenastrum capricornutum and Nitzchia closterium .
- Modulation of Enzyme Activity : Quinoline derivatives, including this compound, can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial metabolism or other cellular processes. For instance, it has been observed to affect pathways related to inflammation and cancer .
- Receptor Interaction : It may modulate the activity of various receptors, including those involved in inflammatory responses .
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of derivatives synthesized from this compound against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibition with IC50 values ranging from 0.12 μM to 60.9 μM against acetylcholinesterase (AChE), highlighting their potential as lead compounds for drug development .
Algicidal Effects
In another study focusing on algicidal properties, this compound was tested against algae species. The results demonstrated a significant reduction in algal growth, suggesting its potential application in controlling harmful algal blooms in aquatic environments.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its bioavailability and therapeutic potential. Key aspects include:
- Absorption : The compound's structure suggests it may have favorable absorption characteristics.
- Distribution : Its lipophilicity due to the quinoline structure may enhance tissue distribution.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely relevant for this compound.
- Excretion : The excretion route remains to be fully elucidated but is essential for assessing safety and efficacy in clinical settings .
Properties
IUPAC Name |
8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-2-9-6-7-14(21-9)13-8-11(16(18)20)10-4-3-5-12(17)15(10)19-13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGYXOCKHNXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189198 | |
Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-84-7 | |
Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(5-ethyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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